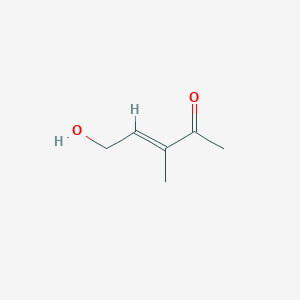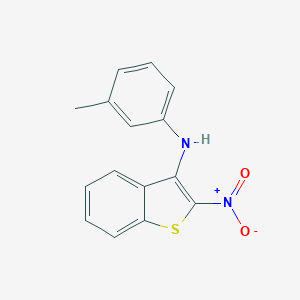
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine, also known as MNBA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNBA is a member of the benzothiophene family and has a unique molecular structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is not fully understood, but it is believed to act on multiple targets in cells. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have various biochemical and physiological effects. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroscience, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In immunology, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
実験室実験の利点と制限
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine is its limited bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine research. One potential direction is the development of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the study of N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine may improve its bioavailability and effectiveness in vivo.
合成法
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig cross-coupling reaction, and the Sonogashira coupling reaction. The most common method of synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-methylphenylboronic acid with 2-nitrobenzo[b]thiophene-3-bromoamine in the presence of a palladium catalyst.
科学的研究の応用
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have anti-cancer properties, as it inhibits the proliferation of cancer cells and induces apoptosis. In neuroscience, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
特性
CAS番号 |
172914-28-2 |
|---|---|
製品名 |
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine |
分子式 |
C15H12N2O2S |
分子量 |
284.3 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H12N2O2S/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)20-15(14)17(18)19/h2-9,16H,1H3 |
InChIキー |
VZUHXOLMSVZQSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
その他のCAS番号 |
172914-28-2 |
同義語 |
N-(3-Methylphenyl)-2-nitrobenzo(b)thiophen-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






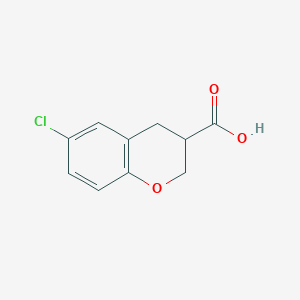
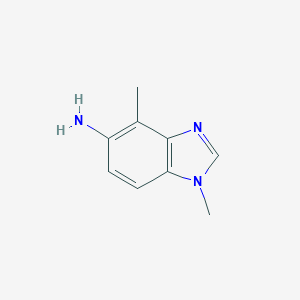

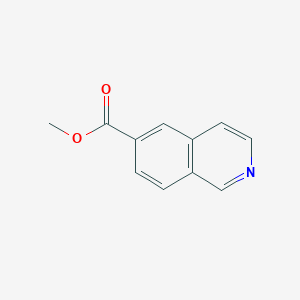
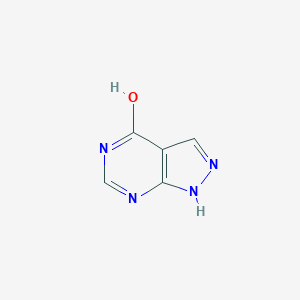

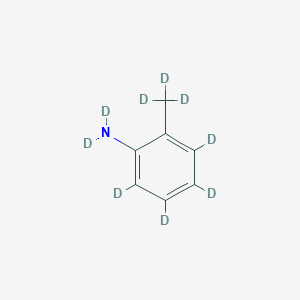
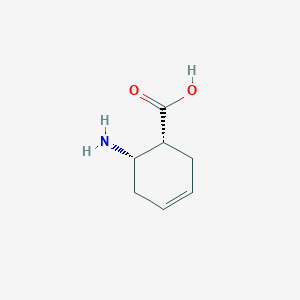
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)

